molecular formula C31H23N3O4 B13771271 4,11-Diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone CAS No. 53304-43-1

4,11-Diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f)isoindole-1,3,5,10(2H)-tetrone

Cat. No.: B13771271
CAS No.: 53304-43-1
M. Wt: 501.5 g/mol
InChI Key: XJZVJDLFBCQWIK-UHFFFAOYSA-N
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Description

4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves multiple steps, starting from simpler aromatic compounds. One effective method involves the substitution of 4,11-alkoxy groups with primary amines, followed by oxidative dealkylation of the resulting alkylamino groups. This process typically requires the use of tetrabutylammonium hydroxide in dimethyl sulfoxide (DMSO) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form more stable derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce more stable amine derivatives.

Scientific Research Applications

4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with these targets, affecting their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminoanthraquinones and heterocyclic analogs such as:

Uniqueness

What sets 4,11-diamino-2-(2,3-diphenylpropyl)-1H-naphth(2,3-f]isoindole-1,3,5,10(2H)-tetrone apart is its unique combination of aromatic rings and amino groups, which confer specific chemical and biological properties

Properties

CAS No.

53304-43-1

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

4,11-diamino-2-(2,3-diphenylpropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone

InChI

InChI=1S/C31H23N3O4/c32-26-22-23(29(36)21-14-8-7-13-20(21)28(22)35)27(33)25-24(26)30(37)34(31(25)38)16-19(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,19H,15-16,32-33H2

InChI Key

XJZVJDLFBCQWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN2C(=O)C3=C(C4=C(C(=C3C2=O)N)C(=O)C5=CC=CC=C5C4=O)N)C6=CC=CC=C6

Origin of Product

United States

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